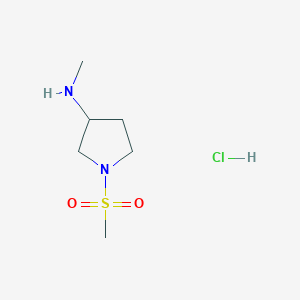
2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride” is a chemical compound with the CAS number 1803571-98-3 . It has a molecular weight of 195.64 g/mol and a molecular formula of C7H14ClNO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not provided in the search results .Applications De Recherche Scientifique
Synthesis and Functionalization
- The synthesis of trans-2-(2′-aminocyclohexyloxy)acetic acid from trans-2-(2′-azidocyclohexyloxy)acetic acid involves acylation at the amino group to produce various compounds. This process demonstrates the chemical versatility and potential applications of related amino acid derivatives in organic synthesis (Kikelj et al., 1991).
Drug Development and Analysis
- New proteinogenic amino acids conjugates of diclofenac were synthesized, highlighting the role of similar amino acid derivatives in drug development and analysis (Shalaby et al., 1998).
Biochemical Research
- The study of 2-amino-2-deoxy-dl-glyceraldehyde identified an N-acetyl derivative among the degradation products of the ovalbumin glycopeptide. This research underscores the significance of similar amino acid derivatives in understanding biochemical processes (David & Veyrières, 1969).
Antimicrobial Activity
- The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, closely related to 2-amino-2-(1-methoxycyclobutyl)acetic acid hydrochloride, demonstrates its potential in developing new antimicrobial agents (Noolvi et al., 2016).
Biomedical Research
- The synthesis of unusual cyclobutanol containing dipeptides, like 1-hydroxy-2-aminocyclobutane-1-acetic acid, reveals the compound's potential in biomedical research, especially regarding antibacterial activity (Baldwin et al., 1986).
Coordination Chemistry
- The synthesis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid explores the compound's applications in coordination chemistry and materials science (Baul et al., 2002).
Amino Acid Chemistry
- The preparation of L-2-amino-5-arylpentanoic acids, similar to the subject compound, contributes to the field of amino acid chemistry, particularly in understanding the structure and function of constituent amino acids in toxins (Shimohigashi et al., 1976).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(1-methoxycyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-7(3-2-4-7)5(8)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQYMPAEBXFVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)

![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

